molecular formula C9H9ClF3NO B3040431 Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride CAS No. 2006277-58-1

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride

Cat. No.: B3040431
CAS No.: 2006277-58-1
M. Wt: 239.62 g/mol
InChI Key: AETAUXWSUJTNGU-UHFFFAOYSA-N
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Description

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride is a chemical compound with the molecular formula C9H9ClF3NO. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with methanol and hydrochloric acid. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, amines, and other substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorine-containing pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of various biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzaldehyde
  • Methyl 2-(Trifluoromethyl)benzoate
  • 2-(Trifluoromethyl)benzonitrile

Uniqueness

Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)benzenecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5,13H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETAUXWSUJTNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=CC=CC=C1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-58-1
Record name Benzenecarboximidic acid, 2-(trifluoromethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
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Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride
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Methyl 2-(Trifluoromethyl)benzimidate Hydrochloride

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